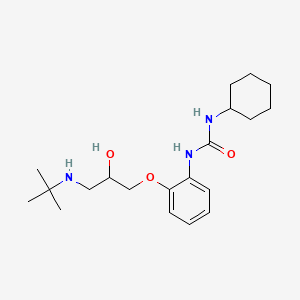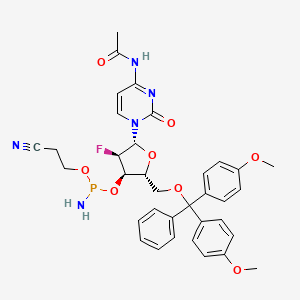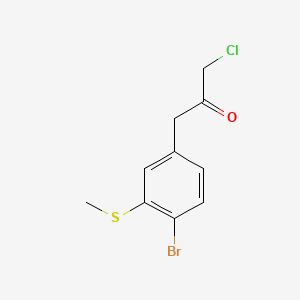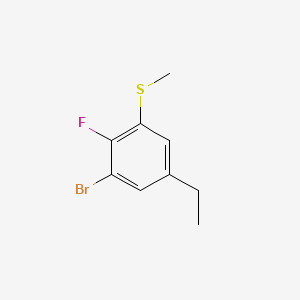
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H10BrFS It is a derivative of phenyl sulfane, where the phenyl ring is substituted with bromine, ethyl, and fluorine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane typically involves the introduction of the bromine, ethyl, and fluorine substituents onto the phenyl ring, followed by the attachment of the methylsulfane group. One common method is through a series of electrophilic aromatic substitution reactions. For example, starting with a phenyl sulfane, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and aluminum chloride as a catalyst. Fluorination can be performed using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane can undergo various types of chemical reactions, including:
Oxidation: The sulfane group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine and fluorine substituents can participate in nucleophilic substitution reactions. For example, the bromine can be replaced by a nucleophile like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: De-brominated phenyl sulfane.
Substitution: Substituted phenyl sulfane with different nucleophiles.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the design of bioactive molecules, such as enzyme inhibitors or receptor ligands, due to its ability to interact with biological targets.
Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Wirkmechanismus
The mechanism by which (3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, ethyl, and fluorine substituents can influence its binding affinity and selectivity towards these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-2-fluoro-5-methylphenyl)(methyl)sulfane
- (4-Bromo-3-fluorophenyl)(methyl)sulfane
- (3-(benzyloxy)-5-bromo-2-fluorophenyl)(methyl)sulfane
Uniqueness
(3-Bromo-5-ethyl-2-fluorophenyl)(methyl)sulfane is unique due to the specific arrangement of its substituents. The combination of bromine, ethyl, and fluorine groups on the phenyl ring, along with the methylsulfane group, provides distinct chemical properties that can be exploited in various applications. Its uniqueness lies in its ability to participate in diverse chemical reactions and its potential for use in the development of new materials and bioactive compounds.
Eigenschaften
Molekularformel |
C9H10BrFS |
|---|---|
Molekulargewicht |
249.15 g/mol |
IUPAC-Name |
1-bromo-5-ethyl-2-fluoro-3-methylsulfanylbenzene |
InChI |
InChI=1S/C9H10BrFS/c1-3-6-4-7(10)9(11)8(5-6)12-2/h4-5H,3H2,1-2H3 |
InChI-Schlüssel |
JMHAQXNCBWNQGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)Br)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Iodobenzyl)-1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14040506.png)
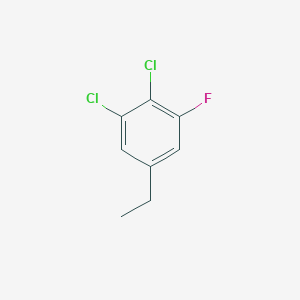
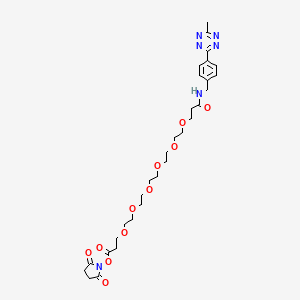

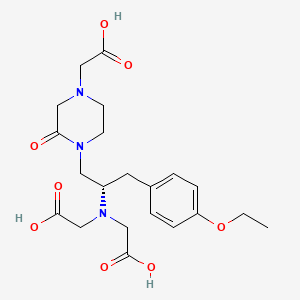
![N-(6-(difluoromethoxy)benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14040530.png)
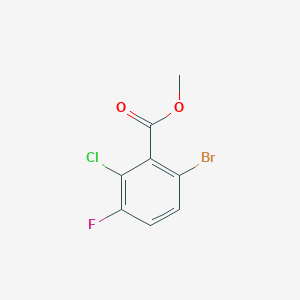
![5-Amino-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL hcl](/img/structure/B14040544.png)
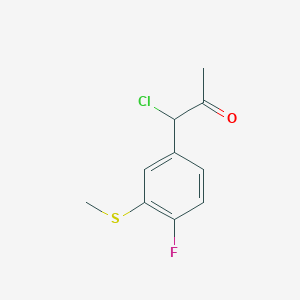
![Cis-Benzyl 3-Azabicyclo[4.1.0]Heptan-1-Ylcarbamate](/img/structure/B14040551.png)
